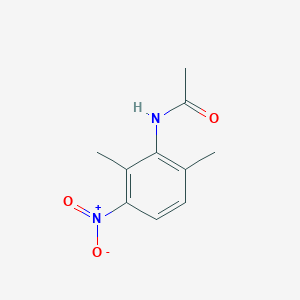

N-(2,6-dimethyl-3-nitrophenyl)acetamide

Descripción general

Descripción

The compound "N-(2,6-dimethyl-3-nitrophenyl)acetamide" is a derivative of acetamide with specific substituents on the phenyl ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and reactivity of "N-(2,6-dimethyl-3-nitrophenyl)acetamide". For instance, the presence of nitro and acetamide groups suggests potential for bioactivity and specific chemical reactivity .

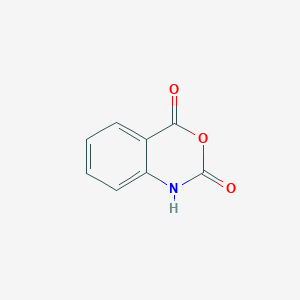

Synthesis Analysis

The synthesis of related compounds often involves nitration, acetylation, and other functional group transformations. For example, the synthesis of various nitro, amino, and acetamino derivatives of benzofuran was achieved through reactions such as cyclo-dehydration, reduction, and the Hofmann reaction . Similarly, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involved reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . These methods could potentially be adapted for the synthesis of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

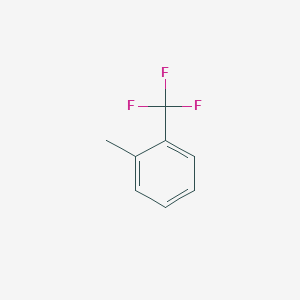

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as NMR spectroscopy, X-ray crystallography, and DFT methods . For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide was determined to have monoclinic space group symmetry with specific hydrogen bonding patterns . These techniques could be used to elucidate the structure of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" and predict its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of substituents on the phenyl ring. Nitro groups are electron-withdrawing and can affect the electrophilic aromatic substitution reactions. The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers suggest that similar compounds can undergo biotransformation and interact with biological systems . The reactivity of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" would likely be characterized by similar transformations and interactions.

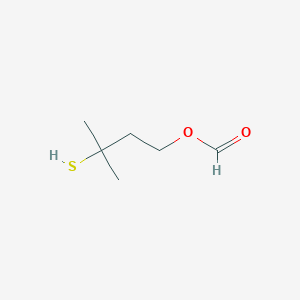

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of a nitro group can increase the acidity of the amide hydrogen, affecting the compound's hydrogen bonding and solubility . The properties of "N-(2,6-dimethyl-3-nitrophenyl)acetamide" can be inferred from the properties of structurally similar compounds, although specific experimental data would be required for a comprehensive analysis.

Aplicaciones Científicas De Investigación

Non-Linear Optical Properties and Material Science

N-(2,6-dimethyl-3-nitrophenyl)acetamide and its derivatives have garnered interest in the field of non-linear optical (NLO) materials. These compounds exhibit potential for various applications due to their optical properties. For instance, 3-Nitroacetanilide, a related compound, is known to be an organic NLO material, crystallizing in a specific monoclinic system (Mahalakshmi, Upadhyaya, & Row, 2002). Similarly, certain derivatives of the compound like 2-amino derivatives of 5-nitrophenylacetamide have been investigated for their potential as NLO materials, although some were found inappropriate for NLO applications due to their crystallization in centrosymmetric space groups (Clark et al., 2000).

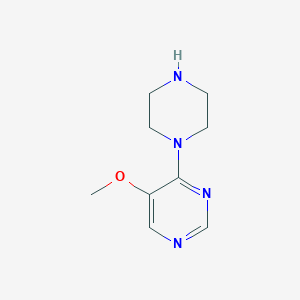

Bioactive Properties and Microbial Interactions

N-(2,6-dimethyl-3-nitrophenyl)acetamide derivatives have also shown bioactive properties. One study noted the production of certain N-(2-hydroxyphenyl)acetamides and derived oligomers when incubating specific microorganisms with 2-acetamido-phenol. These compounds demonstrated bioactivity, with N-(2-hydroxy-5-nitrophenyl) acetamide eliciting alterations in the expression profile of several genes in Arabidopsis thaliana (Girel et al., 2022).

Synthetic Applications in Dye and Drug Production

In the realm of synthetic chemistry, N-(2,6-dimethyl-3-nitrophenyl)acetamide derivatives play a crucial role as intermediates in the production of various dyes and drugs. For instance, the study of the current dye intermediate market has led to the discovery and synthesis of unique compounds through the manipulation of N-(2,6-dimethyl-3-nitrophenyl)acetamide derivatives (Drabina et al., 2009). Similarly, the catalytic hydrogenation of these compounds has been studied for the green synthesis of important intermediates in dye production (Zhang, 2008).

Propiedades

IUPAC Name |

N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIUJJXVDIYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279132 | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

CAS RN |

5416-12-6 | |

| Record name | MLS002638205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)

![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)